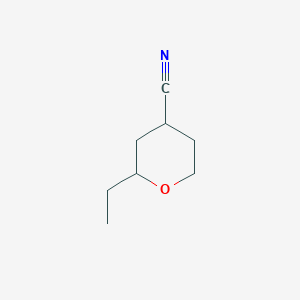![molecular formula C12H16N2O7 B12314641 [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)
[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Acétate de [1-[4-Hydroxy-5-(hydroxyméthyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]méthyle est une molécule organique complexe qui revêt une importance significative dans divers domaines scientifiques. Ce composé présente un cycle pyrimidine, un fragment de sucre et un groupe acétate, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'Acétate de [1-[4-Hydroxy-5-(hydroxyméthyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]méthyle implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Le processus comprend souvent :
Formation du cycle pyrimidine : Cela peut être réalisé par une réaction de condensation entre un β-cétoester et de l'urée en milieu acide.
Attachement du fragment de sucre : Le fragment de sucre, comme le ribose, est introduit par une réaction de glycosylation, souvent en utilisant un catalyseur acide de Lewis.
Acétylation : La dernière étape implique l'acétylation du groupe hydroxyle à l'aide d'anhydride acétique en présence d'une base comme la pyridine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, la synthèse automatisée et des mesures strictes de contrôle de la qualité pour assurer une grande pureté et un rendement élevé.
Analyse Des Réactions Chimiques
Types de réactions
L'Acétate de [1-[4-Hydroxy-5-(hydroxyméthyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]méthyle : subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes en utilisant des agents oxydants comme le PCC (chlorochromate de pyridinium).
Réduction : Le composé peut être réduit pour former des alcools en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : PCC, DMSO (diméthylsulfoxyde) et acide acétique.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Nucléophiles comme les amines, les thiols et les alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des alcools réduits et des analogues substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
L'Acétate de [1-[4-Hydroxy-5-(hydroxyméthyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]méthyle : a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et comme sonde pour l'activité enzymatique.
Médecine : Investigué pour ses effets thérapeutiques potentiels, notamment ses propriétés antivirales et anticancéreuses.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la fabrication chimique.
Mécanisme d'action
Le mécanisme d'action de l'Acétate de [1-[4-Hydroxy-5-(hydroxyméthyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber la réplication virale en ciblant les enzymes virales ou induire l'apoptose dans les cellules cancéreuses en interagissant avec les voies cellulaires.
Mécanisme D'action
The mechanism of action of [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways.
Comparaison Avec Des Composés Similaires
L'Acétate de [1-[4-Hydroxy-5-(hydroxyméthyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]méthyle : peut être comparé à des composés similaires comme :
Malonate de diéthyle : Utilisé dans la synthèse des barbituriques et d'autres produits pharmaceutiques.
Composé A lié à l'ofloxacine : Une référence standard dans le contrôle de la qualité pharmaceutique.
La particularité de l'Acétate de [1-[4-Hydroxy-5-(hydroxyméthyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]méthyle réside dans ses caractéristiques structurelles spécifiques et ses applications polyvalentes dans diverses disciplines scientifiques.
Propriétés
Formule moléculaire |
C12H16N2O7 |
|---|---|
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19) |
Clé InChI |
OUJHXQPAZJKUCY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


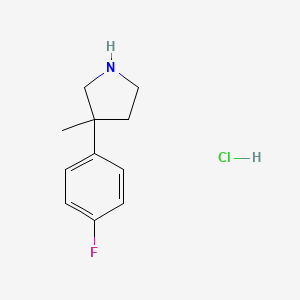
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
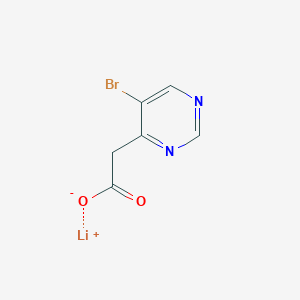
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
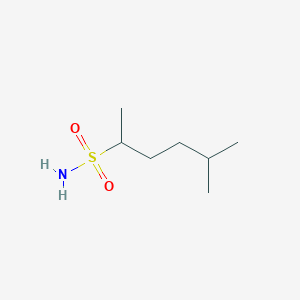
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
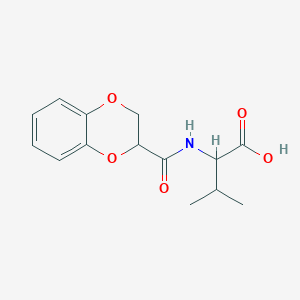


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)
